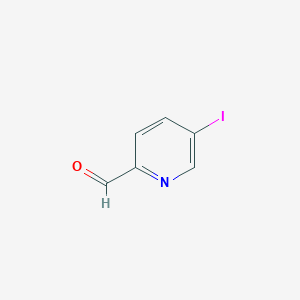

5-Iodo-pyridine-2-carbaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

5-iodopyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO/c7-5-1-2-6(4-9)8-3-5/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSNIKDTCGILGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1I)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Advanced Organic Transformations of 5 Iodo Pyridine 2 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group (-CHO) is a classic electrophilic functional group, susceptible to attack by various nucleophiles. wikipedia.orgkhanacademy.org Its position on the pyridine (B92270) ring, adjacent to the nitrogen atom, influences its reactivity.

The carbonyl carbon of the aldehyde in 5-Iodo-pyridine-2-carbaldehyde is electrophilic and readily undergoes nucleophilic addition. khanacademy.org In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the final addition product. khanacademy.org The general mechanism involves the attack of the nucleophile on the partially positive carbonyl carbon, breaking the C=O pi bond and moving the electron pair onto the oxygen atom. khanacademy.org

Hard nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithium compounds) and hydride donors (e.g., sodium borohydride), can add to the aldehyde to form secondary alcohols. quimicaorganica.org Softer nucleophiles may require acid or base catalysis to enhance the electrophilicity of the carbonyl group or the nucleophilicity of the attacking species, respectively. khanacademy.org For instance, aldehydes can react with sodium bisulfite to form crystalline addition products, a reaction often used for purification and separation. byjus.com

Condensation reactions are a cornerstone of aldehyde chemistry, involving an initial nucleophilic addition followed by the elimination of a small molecule, typically water.

Schiff Base Formation: Pyridine-2-carbaldehyde and its derivatives readily react with primary amines to form Schiff bases, also known as imines. wikipedia.org These reactions involve the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration to yield the C=N double bond. wikipedia.org The resulting iminopyridine compounds are important bidentate ligands in coordination chemistry, capable of forming stable complexes with various metal ions. wikipedia.org

Knoevenagel Condensation: The Knoevenagel condensation is a powerful C-C bond-forming reaction between a carbonyl compound and an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgnih.gov This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org this compound can react with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a catalyst to form α,β-unsaturated products. nih.govbas.bg The reaction proceeds via a nucleophilic addition of the carbanion (generated from the active methylene compound) to the aldehyde, followed by dehydration. wikipedia.orgorganic-chemistry.org Interestingly, some Knoevenagel condensations involving pyridinecarbaldehydes have been shown to proceed efficiently in a catalyst-free manner in a water-ethanol mixture. bas.bg

| Reactant 1 | Reactant 2 (Active Methylene) | Catalyst/Conditions | Product Type | Ref |

| Pyridinecarbaldehyde | Malononitrile | Catalyst-free, H₂O:EtOH, RT | 2-(pyridinylmethylene)malononitrile | bas.bg |

| Pyridinecarbaldehyde | Ethyl Cyanoacetate | Catalyst-free, H₂O:EtOH, RT | Ethyl 2-cyano-3-(pyridin-4-yl)acrylate | bas.bg |

| Benzaldehyde Derivatives | Malononitrile | Pyridinedicarboxamide-PMO, Ethanol | Substituted benzylidenemalononitrile | nih.gov |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine, Ethanol | Enone | wikipedia.org |

Selective Reductions: The aldehyde group can be selectively reduced to a primary alcohol, (5-iodopyridin-2-yl)methanol, using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This transformation is highly selective for the aldehyde and does not affect the pyridine ring or the carbon-iodine bond under standard conditions. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used but might risk reacting with other parts of the molecule if not controlled carefully. quimicaorganica.org

Selective Oxidations: Oxidation of the aldehyde group in this compound yields the corresponding carboxylic acid, 5-iodopicolinic acid. Common oxidizing agents for aldehydes include potassium permanganate (B83412) (KMnO₄), chromic acid, or milder reagents like Tollens' reagent (ammoniacal silver nitrate). byjus.com The use of Tollens' reagent is a classic test for aldehydes, resulting in the formation of a silver mirror. byjus.com Vigorous oxidation conditions could potentially lead to side reactions, but controlled oxidation can efficiently provide the desired carboxylic acid. byjus.com

In multi-step syntheses, it is often necessary to protect the reactive aldehyde group to prevent it from interfering with reactions at other sites, such as the iodo substituent. khanacademy.org A common strategy is the formation of acetals. khanacademy.org The aldehyde can be reacted with a diol, like ethylene (B1197577) glycol, under acidic conditions to form a cyclic acetal (B89532). This protecting group is stable to a wide range of nucleophilic and basic conditions, which are often employed in cross-coupling reactions. khanacademy.org

The aldehyde can be regenerated (deprotected) by treating the acetal with aqueous acid, which hydrolyzes the acetal and restores the original aldehyde functionality. This protection-deprotection sequence allows for the selective manipulation of the iodo group without affecting the aldehyde.

Reactions Involving the Iodo Substituent (C-I Bond Activation)

The carbon-iodine (C-I) bond in this compound is a key site for functionalization via transition-metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, makes it an excellent substrate for these transformations. libretexts.org

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound (boronic acid or ester) with an organic halide. libretexts.org this compound can be coupled with various aryl, heteroaryl, or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., Na₂CO₃, K₂CO₃, KF). nih.govorganic-chemistry.orgreddit.com This reaction is highly tolerant of many functional groups, including the aldehyde moiety, making it exceptionally useful for synthesizing complex biaryl and heterobiaryl structures. nih.govorganic-chemistry.org The reactivity order for the halide is I > Br > Cl, making iodopyridines highly reactive substrates. libretexts.org

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Product | Ref |

| 2-Chloro-5-iodopyridine | Phenylboronic acid dimethyl ester | Pd catalyst | - | 2-Chloro-5-phenylpyridine | sigmaaldrich.com |

| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd/Dialkylbiphenylphosphine | - | 3-Amino-2-(2-methoxyphenyl)pyridine | organic-chemistry.org |

| 5-Bromopyrimidine | Triisopropylborate (forms boronic acid) | n-BuLi then B(O-i-Pr)₃ | - | 5-Pyrimidylboronic acid | worktribe.com |

Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes under palladium catalysis to form substituted alkenes. libretexts.org this compound can react with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N) to introduce a vinyl substituent at the 5-position of the pyridine ring. sigmaaldrich.comlibretexts.org The reaction typically proceeds through oxidative addition of the C-I bond to the Pd(0) catalyst, followed by migratory insertion of the alkene and β-hydride elimination. libretexts.org

Sonogashira Coupling: The Sonogashira coupling is a highly efficient method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically co-catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org this compound can be coupled with a wide range of terminal alkynes using a catalyst system like PdCl₂(PPh₃)₂/CuI and an amine base such as triethylamine (B128534) or diisopropylamine. nih.govgoogle.com This reaction is conducted under mild conditions and allows for the direct introduction of an alkynyl group, a valuable synthon for further transformations. wikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a palladium or nickel complex. nih.gov This reaction offers a powerful way to form C-C bonds, particularly C(sp²)-C(sp³) bonds. This compound can be coupled with organozinc reagents, which can be prepared from the corresponding organolithium or Grignard reagents. The reaction has been successfully applied to other iodo-substituted nucleosides, demonstrating its utility for complex molecules. nih.gov

Stille Reaction: The Stille reaction creates a C-C bond by coupling an organotin compound (organostannane) with an organic halide in the presence of a palladium catalyst. wikipedia.org this compound can serve as the halide partner in this reaction. The organostannane reagent can carry a variety of organic groups (aryl, vinyl, alkyl, etc.). wikipedia.org A key advantage is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Mass Spectrometry for Molecular Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a compound with high accuracy. By providing an exact mass measurement, HRMS can unequivocally confirm the molecular formula of 5-Iodo-pyridine-2-carbaldehyde, which is C₆H₄INO. sigmaaldrich.com This precision allows differentiation from other compounds with the same nominal mass.

In practice, the analysis involves ionizing the molecule and measuring its mass-to-charge ratio (m/z) to four or more decimal places. The experimentally determined exact mass is then compared to the theoretical mass calculated from the isotopic masses of its constituent atoms. For this compound, the expected protonated molecule [M+H]⁺ would be a key ion observed. Fragmentation patterns, established through techniques like MS/MS, can further corroborate the structure by identifying characteristic losses, such as the aldehyde group (-CHO) or the iodine atom. nih.gov

Table 1: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄INO |

| Nominal Mass | 233 g/mol |

| Monoisotopic Mass | 232.9338 Da |

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR, Heteronuclear NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the specific arrangement of atoms in a molecule. While standard 1D ¹H and ¹³C NMR provide initial data, advanced techniques are required for unambiguous assignment.

For this compound, the ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine (B92270) ring, plus a signal in the downfield region for the aldehyde proton. researchgate.net The substitution pattern and the electronegativity of the nitrogen and iodine atoms influence the chemical shifts of these protons.

Advanced 2D NMR techniques are essential for confirming the connectivity:

COSY (Correlation Spectroscopy) reveals correlations between coupled protons, helping to trace the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for identifying the position of the iodo and carbaldehyde substituents relative to the ring protons.

Heteronuclear NMR, such as ¹⁵N NMR, could provide information about the electronic environment of the pyridine nitrogen atom. Solid-state NMR would be employed to study the compound in its crystalline form, offering insights into intermolecular interactions and polymorphism.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | ~10.0 | ~192 |

| C2 | - | ~153 |

| H3 / C3 | ~8.1 | ~145 |

| H4 / C4 | ~8.0 | ~122 |

| C5 | - | ~95 |

Note: Predicted values are based on data from analogous compounds like pyridine-2-carbaldehyde and iodo-substituted pyridines. chemicalbook.comchemicalbook.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the key vibrational modes include:

C=O Stretch: A strong, sharp absorption band is expected in the FT-IR spectrum, characteristic of the aldehyde carbonyl group.

C-H Stretch: Signals corresponding to the aromatic C-H bonds on the pyridine ring and the C-H bond of the aldehyde group would be observed.

Pyridine Ring Vibrations: A series of complex bands corresponding to C=C and C=N stretching vibrations within the aromatic ring.

C-I Stretch: A lower frequency vibration characteristic of the carbon-iodine bond.

These techniques are complementary and can confirm the presence of the key aldehyde functional group and the halogen substituent. nih.govnist.gov

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1700 - 1720 |

| Aldehyde | C-H Stretch | 2800 - 2900 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C / C=N Stretch | 1400 - 1600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional coordinates of atoms in a single crystal. This technique would allow for the direct determination of bond lengths, bond angles, and torsional angles in this compound. ajchem-a.com

A crystal structure would confirm the planarity of the pyridine ring and reveal the orientation of the carbaldehyde substituent. Furthermore, it would provide invaluable information on intermolecular interactions in the solid state, such as potential hydrogen bonds involving the aldehyde oxygen or halogen bonding involving the iodine atom, which can influence the crystal packing and physical properties of the compound. rsc.orgresearchgate.net

Table 4: Expected Bond Lengths from X-ray Crystallography

| Bond | Expected Length (Å) |

|---|---|

| C-I | ~2.10 |

| C=O | ~1.21 |

| C-C (ring) | ~1.39 |

Note: Values are based on typical bond lengths found in related structures.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated π-system of the pyridine ring and the carbonyl group, and a weaker n → π* transition from the non-bonding electrons on the carbonyl oxygen. nist.gov

Table 5: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λ_max (nm) |

|---|---|---|

| π → π* | Pyridine Ring, C=O | 240 - 280 |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the computational analysis of organic molecules. These methods are used to determine the electronic structure, molecular orbitals, and reactivity patterns.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

The electronic properties of 5-iodo-pyridine-2-carbaldehyde are dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to have significant contributions from the iodine atom and the pyridine (B92270) ring's π-system. The LUMO is likely to be centered on the electron-withdrawing carbaldehyde group and the carbon atom attached to the iodine.

Table 1: Hypothetical Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| LUMO | -1.5 to -2.5 |

| HOMO | -6.0 to -7.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are estimated based on typical DFT calculations for similar halogenated pyridine aldehydes and are for illustrative purposes only. Actual values would require specific calculations.

Reactivity Predictions (e.g., Fukui Functions, Electrostatic Potential Maps)

To predict the most reactive sites within this compound, computational chemists utilize reactivity descriptors derived from DFT.

Fukui Functions: These functions help to identify the sites most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. For this compound, the carbon atom of the aldehyde group is expected to be a primary site for nucleophilic attack.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. In this compound, the oxygen atom of the carbonyl group would exhibit a strong negative potential, whereas the hydrogen of the aldehyde and the region around the iodine atom (due to the σ-hole phenomenon) would show a positive potential.

Table 2: Predicted Reactive Sites in this compound

| Site | Predicted Reactivity | Computational Indicator |

|---|---|---|

| Aldehyde Carbon | Susceptible to Nucleophilic Attack | High positive electrostatic potential; High Fukui function value for nucleophilic attack |

| Carbonyl Oxygen | Susceptible to Electrophilic Attack/Protonation | High negative electrostatic potential |

Conformational Analysis and Tautomerism

Conformational analysis of this compound would focus on the orientation of the carbaldehyde group relative to the pyridine ring. The two primary conformers would be where the carbonyl oxygen is oriented towards the ring nitrogen (syn) or away from it (anti). Computational calculations can determine the relative energies of these conformers and the rotational barrier between them. For 2-pyridinecarbaldehydes, the anti conformer is often found to be slightly more stable. Tautomerism is not expected to be a significant feature for this molecule under standard conditions.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be employed to map out the energy profiles of reactions involving this compound. For instance, in a nucleophilic addition to the carbonyl group, calculations can identify the transition state structure, its energy (activation energy), and the energies of any intermediates. This provides a detailed, step-by-step understanding of the reaction mechanism, which can be used to rationalize experimental observations or predict reaction outcomes under different conditions.

Ligand Binding Studies and Intermolecular Interactions (Computational)

If this compound were to be studied as a ligand for a biological target or a metal catalyst, computational docking and molecular dynamics simulations would be invaluable. These methods predict the preferred binding pose of the molecule within a receptor's active site and estimate the binding affinity. The key intermolecular interactions, such as hydrogen bonds (involving the carbonyl oxygen), and halogen bonds (involving the iodine atom), that stabilize the ligand-receptor complex can be identified and analyzed.

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical calculations can predict various spectroscopic properties of this compound from first principles. For example, NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman) can be calculated. Comparing these predicted spectra with experimental data can aid in the structural confirmation of the compound and the assignment of spectral peaks.

Applications in Organic Synthesis and Materials Science

Building Block for Complex Heterocycles and Natural Product Synthesis

The reactivity of the aldehyde group, coupled with the potential for cross-coupling reactions at the iodo-substituted position, positions 5-Iodo-pyridine-2-carbaldehyde as a key intermediate in the synthesis of diverse heterocyclic systems. Many of these heterocycles form the core of natural products and pharmacologically active compounds. Aromatic heterocycles are known to exhibit a wide range of potent biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. ijnrd.org

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems with significant biological relevance. One prominent example is the synthesis of imidazopyridines, a class of compounds known for their diverse pharmacological activities, including antibacterial and antitumor effects. nih.gov The general strategy often involves the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone. nih.gov While direct use of this compound is not explicitly detailed in widely available literature, its structural motif is a key component of more complex bioactive molecules. For instance, derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have shown potent inhibitory activity against enzymes like ribonucleotide reductase, a key target in cancer therapy. rsc.org The presence of the iodo group on the pyridine (B92270) ring of this compound offers a handle for further functionalization through cross-coupling reactions, allowing for the introduction of various substituents to modulate biological activity. This makes it a promising starting material for generating libraries of potential drug candidates.

The synthesis of pyridine-containing heterocycles is of great interest in medicinal chemistry. For example, pyrazole-fused systems, which can be synthesized from carbaldehyde precursors, are known bioactive compounds. ijnrd.orgeprajournals.com The aldehyde functionality of this compound can readily undergo condensation reactions with hydrazines to form hydrazones, which can then be cyclized to afford pyrazole (B372694) derivatives.

The following table summarizes the synthesis of some bioactive heterocycles from pyridine carbaldehyde precursors, illustrating the potential synthetic pathways for this compound.

| Starting Material Precursor | Reagents and Conditions | Resulting Heterocycle | Potential Biological Activity |

| Pyridine-2-carbaldehyde derivative | Thiosemicarbazide, reflux in methanol | Pyridine-2-carbaldehyde thiosemicarbazone | Antitumor |

| 3-Aryl-1-phenyl-1H-pyrazol-4-carbaldehyde | Ethyl azidoacetate, ethanol, reflux | Pyrrolo[2,3-c]pyrazole derivative | Anticonvulsant, anti-inflammatory |

| 2-Aminopyridine | α-Haloketone, neutral alumina | Imidazopyridine | Antibacterial, Antitumor |

The unique electronic and structural features of this compound also make it an attractive building block for the synthesis of advanced organic materials. The pyridine ring can be incorporated into larger conjugated systems, leading to materials with interesting photophysical and electronic properties. While specific examples utilizing this compound are not extensively documented, the synthesis of imidazo[1,2-a]pyridines, which can be derived from such precursors, is noted for its applications in materials science due to the structural character of this moiety. rsc.org The presence of the heavy iodine atom can also influence the photophysical properties of derived materials, potentially leading to applications in areas such as organic light-emitting diodes (OLEDs) and sensors.

Role in Supramolecular Chemistry and Crystal Engineering

The ability of this compound to participate in specific and directional non-covalent interactions makes it a valuable component in the field of supramolecular chemistry and crystal engineering. These interactions can be harnessed to construct well-defined, self-assembled architectures in the solid state.

The iodine atom in this compound is a potent halogen bond donor. Halogen bonding is a highly directional and specific non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. nih.govresearchgate.net In the context of this compound, the iodine atom can form strong halogen bonds with various halogen bond acceptors, such as the nitrogen atom of another pyridine ring or the oxygen atom of a carbonyl group. nih.gov

These halogen bonding interactions can be utilized to guide the self-assembly of molecules into predictable supramolecular structures, such as chains, sheets, and three-dimensional networks. nih.gov Studies on related halopyridine systems have demonstrated the robustness and predictability of halogen bonding in controlling crystal packing. researchgate.net For instance, the interaction between an iodopyridine and a pyridine nitrogen is a well-established synthon in crystal engineering.

The table below illustrates the typical strength of halogen bonds involving iodine.

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Energy (kcal/mol) |

| C-I | N (Pyridine) | ~ 4-6 |

| C-I | O (Carbonyl) | ~ 3-5 |

| C-I | I | ~ 2-4 |

The pyridine nitrogen atom and the aldehyde oxygen atom of this compound can act as a bidentate chelating ligand, binding to metal ions to form coordination complexes. rsc.org This property allows for its use as a building block in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. MOFs are a subclass of coordination polymers that are characterized by their porous nature. The structure and properties of these materials can be tuned by varying the metal ion and the organic ligand. nih.gov

While there are no specific reports on MOFs constructed from this compound, the use of pyridyl- and carboxylate-based ligands is a well-established strategy for the synthesis of these materials. nih.gov The functional groups on this compound could be modified, for example, by oxidation of the aldehyde to a carboxylic acid, to create a bifunctional ligand capable of forming robust and porous frameworks. The presence of the iodo group could also serve as a site for post-synthetic modification of the MOF, allowing for the introduction of additional functionalities.

Applications in Catalysis (e.g., as a Ligand Precursor for Metal Catalysts)

The ability of this compound to form stable complexes with transition metals makes it a valuable precursor for the synthesis of ligands for metal-catalyzed reactions. rsc.org The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be fine-tuned by modifying the substituents on the pyridine ring.

The aldehyde group of this compound can be readily converted into a variety of other functional groups, such as imines, amines, and alcohols, which can then coordinate to metal centers. For example, condensation with a primary amine yields a Schiff base ligand, which is a versatile class of ligands for a wide range of catalytic transformations.

Although specific catalytic applications of ligands derived directly from this compound are not widely reported, the broader class of pyridine-2-carboxaldehyde-derived ligands is known to be effective in various catalytic processes, including hydrogenation and oxidation reactions. rsc.org The presence of the iodo-substituent provides an opportunity for further catalyst modification via cross-coupling reactions, potentially leading to catalysts with enhanced activity, selectivity, or stability.

The following table lists some common catalytic reactions where ligands derived from pyridine aldehydes could be employed.

| Catalytic Reaction | Metal Catalyst | Ligand Type |

| Hydrogenation | Rh, Ru, Ir | Phosphine-imine |

| Hydrosilylation | Pt, Rh | Schiff base |

| Suzuki Coupling | Pd | N-heterocyclic carbene |

| Heck Coupling | Pd | Phosphine |

Polymer Chemistry Applications

While direct, large-scale industrial applications of this compound in polymer chemistry are not extensively documented, its molecular structure suggests its potential as a monomer or a modifying agent in the synthesis of specialized polymers. The aldehyde functionality and the iodo-substituent provide reactive handles for polymerization or for grafting onto existing polymer backbones.

The aldehyde group can participate in condensation polymerization reactions, typically with amine-containing co-monomers, to form polymers with imine linkages (polyimines or Schiff base polymers). These polymers are of interest for their potential in areas such as chemosensors, catalysts, and materials with unique optical and electronic properties.

The presence of the iodine atom offers a site for cross-coupling reactions, such as Suzuki, Sonogashira, or Heck coupling. This allows for the potential post-polymerization modification of polymers containing this moiety, or for the synthesis of conjugated polymers. For instance, a polymer bearing the this compound unit could be cross-linked or functionalized by reacting the iodo group, leading to materials with tailored properties.

Interactive Data Table: Potential Polymerization Reactions of this compound

| Reaction Type | Co-monomer/Reagent | Resulting Linkage/Structure | Potential Polymer Application |

| Condensation Polymerization | Diamine | Imine (-C=N-) | Chemosensors, Catalysis |

| Suzuki Coupling | Aryl boronic acid | Biaryl | Conjugated polymers for electronics |

| Sonogashira Coupling | Terminal alkyne | Aryl-alkyne | Functional materials with tailored optical properties |

| Heck Coupling | Alkene | Aryl-alkene | Modified polymer side chains |

Detailed research into the polymerization behavior of this compound is still an emerging area. However, the fundamental reactivity of its functional groups points towards its utility in creating polymers with advanced architectures and functionalities that are not readily achievable with more common monomers.

Dye and Pigment Precursor Applications

The application of pyridine derivatives in the synthesis of dyes and pigments is a well-established field. The nitrogen atom in the pyridine ring can act as a binding site for metal ions, which is a key feature in many mordant dyes. Furthermore, the pyridine ring can be part of a larger conjugated system, which is essential for a molecule to absorb visible light and thus have color.

This compound can serve as a precursor to various classes of dyes and pigments. The aldehyde group is a versatile functional group for the synthesis of chromophores. For example, it can be condensed with active methylene (B1212753) compounds or aromatic amines to generate molecules with extended π-systems.

Research into related compounds has shown that precursors with similar functionalities are used to create novel pigments. For instance, the synthesis of melanin-like pigments from 5,6-dihydroxyindole-2-carboxylic acid amides has been reported to produce materials with good coverage of the UVA and visible regions of the electromagnetic spectrum. nih.govresearchgate.netmdpi.com While not a direct application of this compound, this highlights the potential for indole (B1671886) and pyridine-based precursors in pigment synthesis. The oxidative polymerization of such precursors can lead to pigmented materials with interesting properties. nih.govresearchgate.netmdpi.com

The iodo-substituent on the pyridine ring can also be exploited to build more complex dye structures through cross-coupling reactions, allowing for the fine-tuning of the resulting dye's color and properties. Additionally, the integration of chromophores with specific functionalities can lead to chemoresponsive materials, where a change in the environment, such as the presence of metal ions, can lead to a change in color. rsc.org

Interactive Data Table: Potential Dye and Pigment Synthesis from this compound

| Reaction Type | Reagent | Resulting Chromophore Type | Potential Application |

| Condensation | Active methylene compound | Merocyanine-type dye | pH indicators, sensitizers |

| Condensation | Aromatic amine | Schiff base dye | Textile dyes, pigments |

| Knoevenagel Condensation | Malononitrile (B47326) | Donor-Acceptor chromophore | Non-linear optical materials |

| Metal Complexation | Metal salt | Metal-complex dye | Mordant dyes, security inks |

The development of new dyes and pigments from this compound is an active area of research, driven by the demand for novel materials with specific colors, stabilities, and functional properties for a wide range of applications, from textiles and coatings to advanced materials for electronics and sensing.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques with Advanced Detection (e.g., HPLC-UV/MS, GC-MS)

Chromatographic techniques are paramount for the separation of 5-Iodo-pyridine-2-carbaldehyde from starting materials, by-products, and other impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography with UV/Mass Spectrometric Detection (HPLC-UV/MS)

HPLC is a versatile technique for the analysis of moderately polar, non-volatile compounds like this compound. A reversed-phase HPLC method is typically employed for the separation of pyridine (B92270) derivatives. researchgate.net The method's parameters can be optimized for the specific analysis of this compound.

A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a gradient or isocratic elution mode. nih.gov UV detection is suitable due to the presence of the chromophoric pyridine ring and the carbonyl group. The maximum absorption wavelength (λmax) for pyridine derivatives is often in the UV region, and a diode array detector (DAD) can be used to obtain the full UV spectrum for peak identification.

Coupling HPLC with a mass spectrometer (MS) provides a higher level of specificity and sensitivity. nih.gov Electrospray ionization (ESI) is a common ionization technique for such analyses. The mass spectrometer can provide the molecular weight of the compound and its fragmentation pattern, which is invaluable for structural confirmation and impurity identification. nih.gov

Table 1: Representative HPLC-UV/MS Parameters for the Analysis of this compound

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or similar |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| UV Detector | Diode Array Detector (DAD) |

| Wavelength | 254 nm |

| MS Detector | Single Quadrupole or Triple Quadrupole |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Fragmentor Voltage | 70 V |

| Mass Range | m/z 50-500 |

This table presents a hypothetical but representative set of parameters. Actual conditions may need to be optimized.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is a powerful analytical tool. researchgate.net While the volatility of this compound might be limited, GC-MS analysis could be feasible, potentially with derivatization of the aldehyde group to increase volatility and improve chromatographic performance. However, direct analysis is often preferred to avoid additional sample preparation steps.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and transferred to a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification. nih.gov The fragmentation pattern of aldehydes often includes characteristic losses of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org

Table 2: Anticipated GC-MS Parameters and Fragmentation for this compound

| Parameter | Value |

| GC System | Agilent 7890B or similar |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium, 1 mL/min |

| MS Detector | Mass Selective Detector (MSD) |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | m/z 35-400 |

| Expected Molecular Ion (M+) | m/z 233 |

| Key Fragment Ions (m/z) | 232 (M-H), 204 (M-CHO), 127 (I), 106 (C6H4N), 78 (C5H4N) |

This table is illustrative and based on general principles of mass spectrometry. Actual fragmentation may vary.

Electrochemical Analysis Techniques

Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of redox-active compounds. The pyridine nucleus and the aldehyde group in this compound are both electrochemically active, making techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) suitable for its detection and quantification.

The electrochemical behavior of pyridine and its derivatives has been studied, revealing that the pyridine ring can be reduced at a platinum electrode in a non-aqueous solvent like acetonitrile. univ-lyon1.fr The reduction potential is influenced by substituents on the pyridine ring. nih.gov The aldehyde group can also be electrochemically reduced or oxidized.

A typical electrochemical setup would consist of a three-electrode system: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The analysis is performed in a suitable electrolyte solution. By scanning the potential and measuring the resulting current, a voltammogram is obtained, which provides information about the redox processes of the analyte. The peak current in techniques like DPV is often proportional to the concentration of the analyte, allowing for quantitative analysis. The development of chemically modified electrodes can further enhance the sensitivity and selectivity of the detection. researchgate.net

Table 3: Representative Parameters for Electrochemical Analysis of this compound

| Parameter | Technique | Details |

| Potentiostat | Autolab PGSTAT302N or similar | - |

| Working Electrode | Glassy Carbon Electrode | Diameter: 3 mm |

| Reference Electrode | Ag/AgCl (3M KCl) | - |

| Counter Electrode | Platinum Wire | - |

| Electrolyte | 0.1 M Tetrabutylammonium perchlorate (B79767) in Acetonitrile | - |

| Technique | Cyclic Voltammetry (CV) | Scan rate: 100 mV/s |

| Technique | Differential Pulse Voltammetry (DPV) | Pulse amplitude: 50 mV, Pulse width: 50 ms |

| Expected Process | Reduction of the pyridine ring and/or aldehyde group | - |

This table provides a general framework for electrochemical analysis. Specific potentials and currents would need to be determined experimentally.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-NMR)

For the unambiguous identification of compounds in complex mixtures, hyphenated techniques that couple a separation method with a powerful spectroscopic detection method are indispensable. ajrconline.orgijfmr.com Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a prime example of such a powerful combination.

LC-NMR allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. This provides detailed structural information, including the connectivity of atoms and the stereochemistry of the molecule, which is often not obtainable from mass spectrometry alone. The use of deuterated solvents in the mobile phase is typically required for LC-NMR experiments. ijfmr.com

In the context of this compound analysis, LC-NMR would be particularly useful for the structural elucidation of unknown impurities or degradation products. The ¹H and ¹³C NMR spectra would provide characteristic signals for the pyridine ring protons and carbons, the aldehyde proton and carbon, and would show the influence of the iodine substituent on the chemical shifts of the adjacent nuclei.

Table 4: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| Aldehyde-H | 9.8 - 10.2 | s |

| Pyridine-H3 | 8.0 - 8.3 | d |

| Pyridine-H4 | 7.8 - 8.1 | dd |

| Pyridine-H6 | 8.6 - 8.9 | d |

| ¹³C NMR | ||

| Aldehyde-C=O | 190 - 195 | s |

| Pyridine-C2 | 150 - 155 | s |

| Pyridine-C3 | 140 - 145 | d |

| Pyridine-C4 | 135 - 140 | d |

| Pyridine-C5 | 90 - 95 | s (due to I) |

| Pyridine-C6 | 150 - 155 | d |

Note: This table presents estimated chemical shift ranges based on general principles and data for related structures. Actual values may vary depending on the solvent and other experimental conditions.

Biological and Medicinal Chemistry Applications at the Molecular Level Excluding Clinical Human Data

Structure-Activity Relationship (SAR) Studies on Molecular Targets

The strategic placement of substituents on a parent scaffold is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. For 5-Iodo-pyridine-2-carbaldehyde, the iodine atom at the 5-position of the pyridine (B92270) ring is a key feature for structure-activity relationship (SAR) studies.

Studies on derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have provided valuable insights into how substitutions at the 5-position of the pyridine ring can modulate biological activity. For instance, derivatives with amino, methylamino, and ethylamino groups at the 5-position have been synthesized and evaluated for their inhibitory effects on ribonucleotide reductase, an enzyme crucial for DNA synthesis and a target in cancer therapy. nih.gov These studies demonstrate that the nature of the substituent at this position significantly impacts the compound's potency.

The aldehyde functional group in this compound is a versatile handle for ligand design and the development of biological probes. This group can readily react with primary amines to form Schiff bases, which can be further stabilized by reduction to secondary amines. This reactivity is particularly useful for covalently modifying biological macromolecules, such as proteins.

For example, pyridine-2-carboxaldehyde and its derivatives have been employed for the site-selective modification of protein N-termini. acs.org The resulting imidazolidinone species provides a stable linkage. The electronic properties of the pyridine ring, influenced by substituents like the iodine atom in this compound, can modulate the reactivity of the aldehyde and the stability of the resulting conjugate, offering a strategy for optimizing the performance of such biological probes. acs.org

The iodine atom itself can be a point of modification through various cross-coupling reactions, allowing for the introduction of a wide array of functional groups. This late-stage functionalization is a powerful strategy in medicinal chemistry for rapidly generating a library of analogues for SAR studies.

Enzyme Inhibition and Activation Studies (in vitro, molecular mechanisms)

The pyridine-2-carbaldehyde scaffold is a key component in a class of compounds known for their enzyme-inhibiting properties. Specifically, pyridine-2-carboxaldehyde thiosemicarbazones have been extensively studied as potent inhibitors of ribonucleotide reductase. nih.govacs.org These compounds act as chelators for the iron cofactor essential for the enzyme's catalytic activity.

A study on 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone demonstrated that compounds with a 5-amino substituent exhibited significant inhibitory activity against ribonucleotide reductase. The most active compounds in this series were the 5-(methylamino)-, 5-(ethylamino)-, and 5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazones, with IC50 values in the low micromolar range. nih.gov This suggests that derivatives of this compound, particularly its thiosemicarbazone, could also exhibit inhibitory activity against this enzyme. The electron-withdrawing nature of the iodine atom could influence the chelating properties of the thiosemicarbazone moiety and, consequently, its inhibitory potency.

Furthermore, derivatives of pyridine carboxamides have been investigated as urease inhibitors. mdpi.com In one study, a 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide showed potent urease inhibition. mdpi.com This highlights the potential of 5-substituted pyridine-2-carbaldehyde derivatives to inhibit other metalloenzymes.

Below is a table summarizing the inhibitory activities of some 5-substituted pyridine-2-carboxaldehyde thiosemicarbazones against L1210 ribonucleotide reductase, illustrating the impact of the 5-substituent.

| Compound (5-Substituent) | IC50 (µM) for Ribonucleotide Reductase Inhibition |

| 5-(Methylamino) | 1.3 |

| 5-(Ethylamino) | 1.0 |

| 5-(Allylamino) | 1.4 |

| Data sourced from a study on 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. nih.gov |

Receptor Binding Assays and Molecular Recognition Studies (in vitro)

The pyridine scaffold is a common motif in ligands designed to interact with a variety of biological receptors. While no specific receptor binding data for this compound is available, studies on related pyridine derivatives can provide insights into its potential in this area.

For instance, a series of 2,5,6-substituted pyridines were investigated as potential ligands for the cannabinoid type 2 (CB2) receptor, a target for anti-inflammatory and immunomodulatory therapies. nih.gov This research led to the discovery of a high-affinity and selective pyridine analog for the CB2 receptor. nih.gov This demonstrates that appropriately substituted pyridines can achieve high affinity and selectivity for G-protein coupled receptors. The 5-iodo substituent of the title compound could potentially engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and ligand-receptor binding.

The aldehyde group can also participate in hydrogen bonding and other polar interactions within a receptor's binding pocket. The combination of the pyridine nitrogen, the aldehyde oxygen, and the potential for halogen bonding from the iodine atom makes this compound an interesting fragment for screening against various receptor targets.

Applications in Chemical Biology as Probes and Tools

In the field of chemical biology, small molecules that can covalently react with specific biomolecules are invaluable tools for studying biological processes. The aldehyde functionality of this compound makes it a candidate for use as a chemical probe.

As mentioned earlier, pyridine-2-carboxaldehydes have been used for the selective labeling of the N-termini of proteins and peptides. acs.orgnih.gov This reactivity can be harnessed to attach reporter groups, such as fluorophores or affinity tags, to proteins of interest, enabling their visualization or purification. The reactivity of the aldehyde can be fine-tuned by the electronic nature of the pyridine ring, which is influenced by the 5-iodo substituent. acs.org

Furthermore, the iodine atom can serve as a handle for "click chemistry" or other bioorthogonal reactions after initial protein labeling, allowing for a two-step labeling strategy. This dual functionality (aldehyde for initial conjugation and iodine for subsequent modification) could make this compound a versatile tool in the chemical biologist's toolbox.

Design of Prodrugs and Targeted Delivery Systems (Theoretical and Preclinical Design)

Prodrug strategies are often employed to improve the pharmacokinetic properties of a drug, such as its solubility, stability, or ability to cross biological membranes. nih.govijpcbs.com The aldehyde group of this compound is a functional group that can be masked in a prodrug form.

One common strategy for masking aldehydes is the formation of an acetal (B89532) or a gem-diacetate. These groups are generally more stable than the free aldehyde and can be designed to be cleaved by specific enzymes or under certain physiological conditions (e.g., the acidic environment of a tumor) to release the active aldehyde-containing drug. A study on a prodrug radiotracer for imaging aldehyde dehydrogenase (ALDH) activity utilized a geminal diacetate to mask an aromatic aldehyde. rsc.org This prodrug was designed to be cleaved by intracellular esterases, liberating the aldehyde which was then oxidized by ALDH to a charged carboxylic acid, trapping the molecule inside the cell. rsc.org A similar strategy could theoretically be applied to this compound to target cells with high esterase or ALDH activity.

The pyridine ring itself can be a target for prodrug design. For example, the pyridine nitrogen can be N-oxidized or quaternized to modulate the compound's properties, with the expectation of in vivo reduction back to the parent pyridine. Such modifications can alter solubility and biodistribution.

For targeted delivery, this compound could be conjugated to a targeting moiety, such as a peptide or an antibody that recognizes a specific cell surface receptor. The aldehyde group provides a convenient point of attachment for such conjugations. The design of such systems would aim to deliver the compound specifically to the desired site of action, thereby increasing its efficacy and reducing potential off-target effects.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Microreactor Technology for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward in the synthesis of fine chemicals and pharmaceutical intermediates. researchgate.net This technology offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. researchgate.netthieme-connect.de For the synthesis of pyridine (B92270) aldehydes, flow chemistry can address challenges associated with hazardous reagents and reaction conditions. ucl.ac.ukbeilstein-journals.org

Microreactors, with their high surface-area-to-volume ratio, facilitate rapid heat and mass transfer, allowing for precise control over reaction parameters such as temperature and residence time. rsc.org This level of control is particularly beneficial for reactions involving unstable intermediates or exothermic processes. beilstein-journals.org The application of flow chemistry has been successfully demonstrated for various transformations, including Suzuki-Miyaura cross-couplings of iodo-nucleosides, which share structural similarities with 5-Iodo-pyridine-2-carbaldehyde. ucl.ac.uk

The development of packed-bed microreactors with immobilized catalysts, such as titanium silicalite (TS-1) for N-oxidation reactions, showcases a green and highly efficient approach that can operate continuously for extended periods without loss of catalyst activity. organic-chemistry.org Such systems could be adapted for the synthesis or functionalization of this compound, enabling safer, more efficient, and scalable production. organic-chemistry.org

Table 1: Comparison of Batch vs. Flow Chemistry for Chemical Synthesis

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Scale | Difficult to scale up, potential for "hot spots" | Easily scalable by extending reaction time or using parallel reactors |

| Safety | Higher risk with hazardous materials and exotherms | Smaller reaction volumes enhance safety, better control over hazardous reactions |

| Reaction Control | Less precise control over temperature and mixing | Precise control over temperature, pressure, and residence time |

| Efficiency | Can be slower with lower yields | Often leads to higher yields and shorter reaction times |

| Reproducibility | Can vary between batches | High reproducibility due to automation and precise control |

Sustainable Synthesis and Biocatalytic Approaches for this compound

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the use of renewable feedstocks, reducing waste, and employing environmentally benign catalysts. researchgate.net For pyridine derivatives, this includes exploring biocatalytic routes that offer high selectivity and operate under mild conditions. nih.govmdpi.com

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, presents a powerful tool for sustainable synthesis. nih.govrsc.orgnih.gov Enzymes can perform highly specific transformations, such as hydroxylations and reductions, often with excellent regio- and stereoselectivity. nih.govnih.gov Research is underway to develop biocatalytic routes to substituted pyridines from biomass-derived feedstocks, which could provide a sustainable pathway to precursors of this compound. ukri.org For instance, the conversion of pyridinedicarboxylic acids, obtainable from biomass, into 3- and 4-substituted pyridines through biocatalytic reduction of the carboxylic acid side chain is an active area of investigation. ukri.org

While direct biocatalytic iodination of a pyridine ring at a specific position remains a challenge, the enzymatic synthesis of the pyridine-2-carbaldehyde core, followed by a chemocatalytic iodination step, could represent a viable hybrid approach. The development of halogenase enzymes is a growing field that may one day enable direct and selective biocatalytic halogenation of such aromatic systems. nih.gov

Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes, optimization of reaction conditions, and even the design of novel synthetic routes. nih.goveurekalert.orgrjptonline.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and build predictive models. acs.orgresearchgate.net

For a target molecule like this compound, ML models could be trained to predict the optimal conditions for its synthesis, including the best catalyst, solvent, and temperature for a given set of starting materials. This can significantly reduce the number of experiments required, saving time and resources. rjptonline.org Furthermore, AI can assist in retrosynthetic analysis, proposing novel and efficient pathways to the target compound.

The development of novel reaction representations, such as GraphRXN, which directly uses 2D chemical structures as inputs, is improving the accuracy of reaction prediction models. nih.govresearchgate.net As these technologies mature, they will become indispensable tools for chemists, accelerating the discovery and development of new molecules and synthetic methodologies. eurekalert.org

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The unique electronic properties of this compound, conferred by the electron-withdrawing aldehyde group and the versatile iodo substituent, make it a prime candidate for exploring novel reactivity patterns. The aldehyde functionality allows for the formation of Schiff bases, which can act as bidentate ligands in coordination chemistry. wikipedia.org

The carbon-iodine bond is a key site for a wide range of cross-coupling reactions. Beyond established methods, research into new catalytic systems and reaction conditions continues to expand the scope of these transformations. For example, the development of photocatalytic methods for C-H functionalization and cross-coupling reactions offers milder and more sustainable alternatives to traditional thermal methods. unimi.it

Furthermore, the interplay between the iodo and aldehyde groups could lead to unique intramolecular cyclization reactions, providing access to novel heterocyclic scaffolds. The investigation of less common oxidation states of iodine in synthetic transformations involving pyridine derivatives is also an emerging area of interest. nih.govacs.org The development of new reagents and protocols for the regioselective functionalization of the pyridine ring will continue to be a major focus. acs.org

Development of Advanced Functional Materials Incorporating Pyridine Carbaldehydes

Pyridine-based ligands are fundamental building blocks in coordination chemistry and materials science due to their ability to form stable complexes with a wide range of metal ions. The incorporation of pyridine carbaldehydes, including isomers and derivatives of this compound, into larger molecular architectures can lead to the creation of advanced functional materials.

These materials can exhibit interesting photophysical, electronic, or catalytic properties. For example, Schiff base complexes derived from pyridine-2-carbaldehyde can be immobilized on magnetic nanoparticles to create recoverable and reusable catalysts for organic synthesis. rsc.org The resulting materials have shown high catalytic activity in the synthesis of various organic compounds. rsc.org

The self-assembly of metal-ligand complexes containing pyridine carbaldehyde derivatives can lead to the formation of supramolecular structures such as cages and coordination polymers. These structures can have applications in areas such as gas storage, sensing, and catalysis. The ability to tune the properties of these materials by modifying the substituents on the pyridine ring makes this a rich area for future research.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-Iodo-pyridine-2-carbaldehyde, and how can reaction conditions be optimized for high purity?

- Answer : The compound is typically synthesized via iodination of pyridine-2-carbaldehyde derivatives using reagents like N-iodosuccinimide (NIS) under acidic or transition metal-catalyzed conditions. Key optimization factors include:

- Temperature control (60–80°C) to balance reaction rate and selectivity .

- Solvent choice (e.g., DMF or DCM) to enhance iodine solubility and minimize side reactions .

- Stoichiometric ratios (1:1.2 aldehyde-to-iodine) to avoid poly-iodination .

- Purification via silica gel chromatography (hexane/ethyl acetate gradient) to isolate the mono-iodinated product .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Answer : Critical methods include:

- ¹H/¹³C NMR : Aldehyde proton resonance (δ ~10.0 ppm) and iodine-induced deshielding of adjacent pyridine protons .

- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 236.9401 (C₆H₄INO) .

- FT-IR : Aldehyde C=O stretch (~1700 cm⁻¹) and C-I vibration (~500 cm⁻¹) .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

- Answer : The iodine atom enhances oxidative addition to Pd(0) catalysts, enabling Suzuki-Miyaura or Stille couplings. However, competing aldehyde oxidation or aldol condensation requires mitigation strategies:

- Catalyst selection : Pd(PPh₃)₄ at 50°C to suppress side reactions .

- Moisture control : Molecular sieves to prevent aldol byproducts .

- Real-time monitoring : TLC or GC-MS to adjust coupling partner stoichiometry .

Q. What stabilization methods are empirically validated for preventing this compound decomposition?

- Answer : The aldehyde group’s susceptibility to oxidation and polymerization necessitates:

- Storage : Under argon at −20°C in amber vials to limit light/oxygen exposure .

- Additives : 0.1% butylated hydroxytoluene (BHT) to scavenge free radicals .

- Lyophilization : For long-term stability, with reconstitution in anhydrous DMSO .

Q. How can computational models predict regioselectivity in nucleophilic aromatic substitution (NAS) reactions involving this compound?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) identify C-3 as the most electrophilic site due to:

- Fukui indices : Highlighting electron-deficient regions .

- Molecular Electrostatic Potential (MEP) : Revealing charge distribution influenced by iodine’s −I effect and aldehyde’s −M directing .

- Experimental validation via competition studies with nucleophiles like morpholine confirms computational predictions .

Q. How should researchers resolve discrepancies between observed and theoretical NMR chemical shifts?

- Answer : Discrepancies arise from solvent polarity or residual moisture. Mitigation involves:

- Solvent standardization : Use deuterated DMSO-d6 for consistent hydrogen bonding effects .

- 2D NMR : HSQC/HMBC to confirm coupling networks and assign ambiguous signals .

- DFT benchmarking : Compare experimental shifts with simulated spectra (Gaussian 16) to refine electronic environment models .

Methodological Considerations

Q. What experimental design principles apply when incorporating this compound into coordination complexes?

- Answer : The aldehyde group enables Schiff base formation with amines. Key steps include:

- Ligand synthesis : React with primary amines (e.g., aniline) in ethanol under reflux .

- Metal coordination : Use transition metals (e.g., Cu(II)) in methanol/water mixtures, monitored via UV-Vis for ligand-to-metal charge transfer bands .

- Crystallography : Single-crystal X-ray diffraction to confirm geometry and bonding .

Q. How can researchers address low yields in multi-step syntheses using this compound?

- Answer : Systematically troubleshoot each step:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。